

An In-depth Technical Guide to (R)-Chroman-4-amine Hydrochloride

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Compound of Interest

Compound Name: (R)-Chroman-4-amine
hydrochloride

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Introduction

(R)-Chroman-4-amine hydrochloride is a chiral organic compound featuring a chroman backbone with an amine substituent at the 4-position. The chroman moiety, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The stereochemistry at the C4 position is crucial for its biological activity, with the (R)-enantiomer often exhibiting distinct pharmacological profiles compared to its (S)-counterpart or the racemic mixture.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of **(R)-Chroman-4-amine hydrochloride**, with a focus on its role as a potential modulator of inflammatory pathways.

Molecular Structure and Properties

The molecular structure of **(R)-Chroman-4-amine hydrochloride** is characterized by a rigid bicyclic core with a chiral center at the amine-bearing carbon. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for biological assays and pharmaceutical formulation development.

Chemical and Physical Data

A summary of the key chemical and physical properties of **(R)-Chroman-4-amine hydrochloride** is presented in Table 1.

Property	Value
IUPAC Name	(4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Molecular Formula	C ₉ H ₁₂ ClNO
Molecular Weight	185.65 g/mol
CAS Number	730980-59-3
InChI	InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
InChIKey	BVMKYKMJUZEGBU-DDWIOCJRSA-N
Canonical SMILES	<chem>C1COC2=CC=CC=C2C1N.Cl</chem>
Physical Form	Solid
Solubility	Soluble in water
Storage Conditions	2-8°C, under inert atmosphere

Synthesis and Characterization

The synthesis of enantiomerically pure **(R)-Chroman-4-amine hydrochloride** typically involves a stereoselective approach to introduce the amine group at the C4 position of the chroman ring.

Representative Experimental Protocol: Asymmetric Synthesis

The following is a representative protocol for the asymmetric synthesis of a chiral chroman-4-amine, adapted from established methodologies for related structures. This multi-step synthesis generally starts from a corresponding chroman-4-one.

Step 1: Asymmetric Reduction of Chroman-4-one

- To a solution of chroman-4-one (1 equivalent) in an appropriate solvent (e.g., methanol or isopropanol) at a controlled temperature (e.g., 0 °C), a chiral reducing agent or a combination of a reducing agent (e.g., sodium borohydride) and a chiral catalyst (e.g., a CBS catalyst) is added.
- The reaction is stirred for a specified time (typically several hours) and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
- Upon completion, the reaction is quenched, and the chiral alcohol, (R)-chroman-4-ol, is extracted and purified using column chromatography.

Step 2: Conversion to an Amine Precursor

- The hydroxyl group of (R)-chroman-4-ol is converted to a good leaving group, for instance, by mesylation or tosylation, by reacting it with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane).
- The resulting sulfonate ester is then reacted with an azide source (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF) to yield (S)-4-azidochroman via an SN2 reaction, which proceeds with inversion of stereochemistry.

Step 3: Reduction of the Azide and Salt Formation

- The azide is reduced to the corresponding amine using a suitable reducing agent, such as lithium aluminum hydride (LAH) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This step proceeds with retention of stereochemistry, yielding (R)-chroman-4-amine.
- The resulting free amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate **(R)-Chroman-4-amine hydrochloride**.
- The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Data

While specific experimental spectra for **(R)-Chroman-4-amine hydrochloride** are not readily available in the public domain, characterization of the final compound and intermediates would typically involve the following techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and stereochemistry. The proton and carbon signals of the chroman core and the amine group would be expected in their characteristic regions.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

Biological Activity and Signaling Pathway

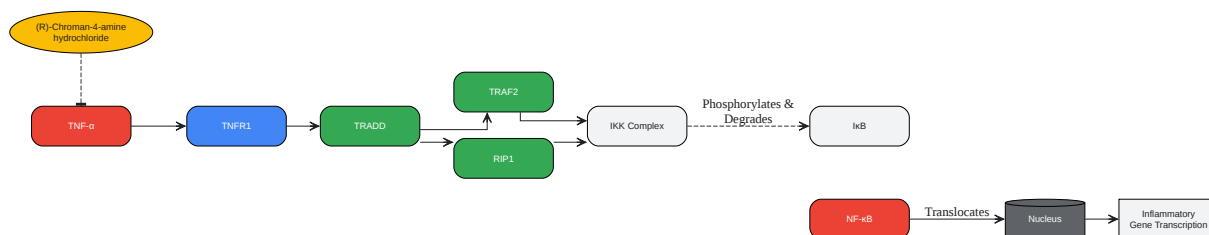
(R)-Chroman-4-amine hydrochloride and related chroman-4-amine derivatives have been investigated for their potential biological activities, with a notable focus on their role as inhibitors of Tumor Necrosis Factor-alpha (TNF- α).^[1] TNF- α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.

Mechanism of Action: TNF- α Inhibition

(R)-Chroman-4-amine hydrochloride is suggested to act as a TNF- α antagonist.^[1] By inhibiting TNF- α , it can potentially disrupt the downstream signaling cascades that lead to inflammation.

TNF- α Signaling Pathway

The binding of TNF- α to its receptor (TNFR1) on the cell surface initiates a complex signaling cascade. This can lead to the activation of several downstream pathways, including the NF- κ B and MAPK pathways, ultimately resulting in the transcription of genes involved in inflammation and apoptosis. **(R)-Chroman-4-amine hydrochloride** is believed to interfere with this initial binding or a subsequent step in the activation of the receptor complex.

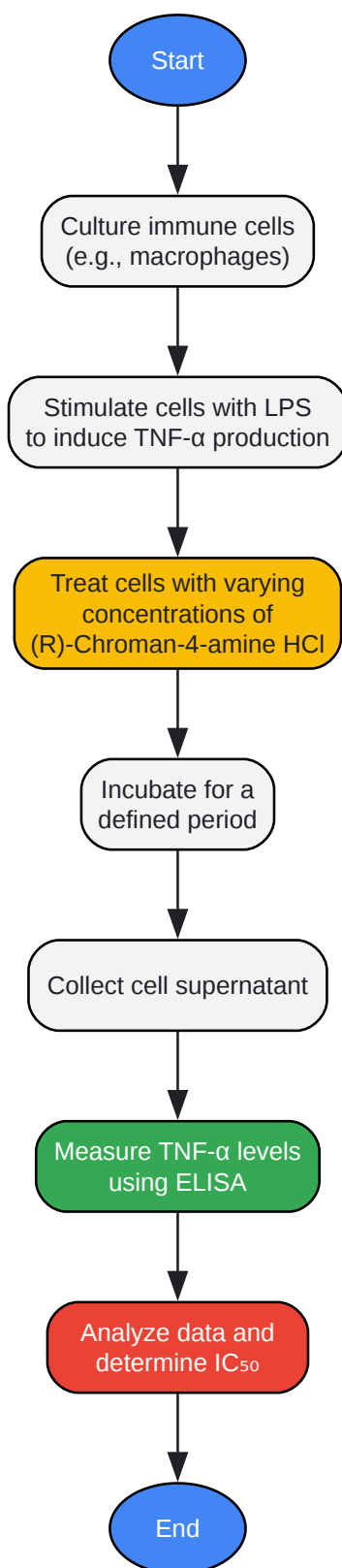


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Caption: Simplified TNF- α signaling pathway and the inhibitory point of **(R)-Chroman-4-amine hydrochloride**.

Experimental Workflow for Assessing TNF- α Inhibition

A typical workflow to evaluate the efficacy of **(R)-Chroman-4-amine hydrochloride** as a TNF- α inhibitor in a cell-based assay is outlined below.



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Caption: Experimental workflow for evaluating TNF-α inhibition.

Conclusion

(R)-Chroman-4-amine hydrochloride is a chiral molecule with significant potential in the field of medicinal chemistry, particularly as an inhibitor of the pro-inflammatory cytokine TNF- α . Its well-defined structure and the availability of synthetic routes for its enantioselective preparation make it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory disorders. This guide provides foundational technical information to support researchers and drug development professionals in their exploration of this promising compound. Further studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential.

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References

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